3,6,8-Trimethylquinoline-2-thiol
Description
3,6,8-Trimethylquinoline-2-thiol (CAS No.: 917749-57-6) is a sulfur-containing heterocyclic compound with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.3 g/mol . It belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The compound features methyl substitutions at the 3-, 6-, and 8-positions of the quinoline backbone and a thiol (-SH) group at position 2. Notably, its commercial availability has been discontinued, as indicated by catalog entries from CymitQuimica .
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
3,6,8-trimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-7-4-8(2)11-10(5-7)6-9(3)12(14)13-11/h4-6H,1-3H3,(H,13,14) |
InChI Key |
NZPQSVBPRYDPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=S)N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8-Trimethylquinoline-2-thiol typically involves the functionalization of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, sulfuric acid, and aniline derivatives to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6,8-Trimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methyl groups and thiol group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3,6,8-Trimethylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s thiol group makes it useful in studying redox reactions and thiol-disulfide exchange processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6,8-Trimethylquinoline-2-thiol involves its interaction with various molecular targets and pathways:
Redox Reactions: The thiol group can undergo oxidation-reduction reactions, influencing cellular redox states.
Enzyme Inhibition: Quinoline derivatives are known to inhibit certain enzymes, which can affect metabolic pathways.
DNA Intercalation: Some quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 3,7,8-Trimethylquinoline-2-thiol
The positional isomer 3,7,8-Trimethylquinoline-2-thiol shares the same molecular formula (C₁₂H₁₃NS) and molecular weight (203.3 g/mol) as the target compound but differs in the placement of methyl groups (positions 3, 7, and 8 instead of 3, 6, and 8) . Key differences include:
- Crystallinity : Altered methyl positioning could lead to differences in molecular packing and melting points, though experimental data are unavailable.
- Synthetic Accessibility : Both isomers are listed as discontinued, suggesting shared challenges in synthesis or purification .
Analogous Heterocycles: 8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol
This compound (CAS No.: 917749-56-5) has the molecular formula C₁₃H₁₃NO₂S (MW ≈ 247.3 g/mol) and features:
- Thiol Position : The -SH group at position 7 (vs. position 2 in the target compound) may alter electronic delocalization and acidity.
- Substituent Effects: An ethyl group at position 8 introduces greater hydrophobicity compared to the methyl group in 3,6,8-Trimethylquinoline-2-thiol.
Tabular Comparison of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Thiol Position | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₃NS | 203.3 | 3-, 6-, 8-CH₃ | 2 | High hydrophobicity, steric hindrance |
| 3,7,8-Trimethylquinoline-2-thiol | C₁₂H₁₃NS | 203.3 | 3-, 7-, 8-CH₃ | 2 | Altered steric profile |
| 8-Ethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-7-thiol | C₁₃H₁₃NO₂S | 247.3 | 8-C₂H₅, fused dioxane ring | 7 | Enhanced polarity, fused oxygen ring |
Research Implications and Limitations
While this compound’s discontinued status limits experimental validation , its structural analogs provide insights into structure-activity relationships. For instance:
- Electronic Effects: Methyl groups at positions 6 and 8 may shield the quinoline nitrogen, reducing metal-binding capacity compared to unsubstituted quinolines.
- Solubility : The dioxane-containing analog’s higher polarity suggests improved aqueous solubility, a critical factor in drug design .
Further studies are needed to explore the biological activity and synthetic scalability of these compounds.
Biological Activity
3,6,8-Trimethylquinoline-2-thiol (TMQ2T) is an organic compound belonging to the quinoline family, characterized by a unique structure that includes three methyl groups and a thiol (-SH) functional group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
TMQ2T has the molecular formula C₁₂H₁₃NS and exhibits various chemical reactivity patterns due to its functional groups. The presence of the thiol group allows for participation in redox reactions and enzyme inhibition, making it a valuable compound for biological studies.
The biological activity of TMQ2T can be attributed to several mechanisms:
- Redox Reactions : The thiol group can undergo oxidation-reduction reactions, influencing cellular redox states, which are crucial for maintaining cellular homeostasis.
- Enzyme Inhibition : Quinoline derivatives, including TMQ2T, have been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.
- DNA Intercalation : Some studies suggest that TMQ2T may intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.
Antimicrobial Activity
Research indicates that TMQ2T exhibits significant antimicrobial properties against various pathogens. For instance:
- Bacterial Inhibition : TMQ2T has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) in the range of 32-128 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
TMQ2T's potential as an anticancer agent has been explored in several studies:
- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., HeLa, MCF-7) have shown that TMQ2T reduces cell viability in a dose-dependent manner. IC₅₀ values typically range from 10 to 50 µM depending on the cell line.
- Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of TMQ2T against a panel of clinical isolates. The results indicated that TMQ2T effectively inhibited bacterial growth with an MIC value of 64 µg/mL against E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Properties
In another study published in Cancer Letters, TMQ2T was tested on various cancer cell lines. The compound showed promising results in reducing cell proliferation.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis via ROS generation |
| MCF-7 | 30 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
